(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused heterocyclic core that integrates pyrrole and quinoxaline moieties. The (E)-configuration of the imine bond (pyridin-4-ylmethylene group) and the substitution of a thiophen-2-ylmethyl carboxamide side chain distinguish its structural framework .
Properties
IUPAC Name |
2-amino-1-[(E)-pyridin-4-ylmethylideneamino]-N-(thiophen-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N7OS/c23-20-18(22(30)25-13-15-4-3-11-31-15)19-21(28-17-6-2-1-5-16(17)27-19)29(20)26-12-14-7-9-24-10-8-14/h1-12H,13,23H2,(H,25,30)/b26-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTWGJBKSVQXJI-RPPGKUMJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)N=CC4=CC=NC=C4)N)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)/N=C/C4=CC=NC=C4)N)C(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).
Structural Overview
This compound features a pyrroloquinoxaline core, which is known for its diverse pharmacological properties. The presence of functional groups such as pyridine and thiophene may enhance its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Anticancer Activity
Research has indicated that derivatives of pyrroloquinoxaline compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced inhibition of cancer cell proliferation. The compound's ability to inhibit specific kinases involved in cell cycle regulation has been demonstrated, suggesting its potential as an anticancer agent.
Table 1: Anticancer Activity of Pyrroloquinoxaline Derivatives
| Compound | Target Kinase | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Haspin | 0.5 | U-2 OS |
| Compound B | CDK9 | 0.8 | HeLa |
| (E)-2-amino... | DYRK1A | 0.6 | MCF7 |
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Quinoxaline derivatives are known to possess antibacterial and antifungal properties. In vitro assays have shown promising results against various pathogens, indicating that the incorporation of thiophene and pyridine moieties may enhance these effects.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial activity of related compounds, those with similar structural frameworks demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results highlighted the importance of electron-withdrawing groups in enhancing activity.
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA replication and repair pathways. By targeting these enzymes, the compound can potentially induce apoptosis in cancer cells while also disrupting microbial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications at various positions on the pyrroloquinoxaline scaffold have been systematically studied to ascertain their effects on potency and selectivity.
Key Findings:
- Pyridine Substitution: Enhances binding affinity to target enzymes.
- Thiophene Group: Contributes to improved solubility and bioavailability.
- Amino Group Positioning: Critical for maintaining biological activity through hydrogen bonding interactions with target proteins.
Scientific Research Applications
Biological Activities
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases, which play a pivotal role in cell signaling pathways related to cancer progression. Kinase inhibitors are essential in targeted cancer therapies, offering a mechanism to disrupt aberrant signaling in tumor cells .
- Adenosine A3 Receptor Modulation : The compound exhibits high affinity for adenosine A3 receptors, which are involved in various physiological processes such as cardiac function and neuroprotection. Modulating these receptors can lead to significant therapeutic implications in treating conditions like heart diseases and neurodegenerative disorders .
- Antimicrobial and Cytotoxic Properties : Similar quinoxaline-based structures have demonstrated antimicrobial and cytotoxic activities against various pathogens and cancer cell lines. The potential for this compound to serve as an antimicrobial agent is supported by its structural analogs that have shown efficacy against bacterial infections .
Case Studies
Recent studies have provided insights into the effectiveness of similar compounds in clinical settings:
- Cancer Research : A study highlighted the efficacy of pyrroloquinoxaline derivatives in inhibiting tumor growth in vitro and in vivo. These derivatives were shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Cardiovascular Applications : Research on adenosine receptor modulators has demonstrated their potential in managing heart rate and vascular tone, suggesting that the compound could be beneficial in treating cardiovascular diseases by enhancing vasodilation and reducing myocardial oxygen consumption .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparison
Note: Molecular weight for the target compound is estimated based on structural similarity to .
Key Differences and Implications
Imine Substituents :
- The target compound ’s pyridin-4-ylmethylene group introduces a basic nitrogen atom, enhancing solubility in polar solvents compared to ’s ethoxy-hydroxyphenyl group (lipophilic) and ’s hydroxybenzylidene (moderately polar) .
- ’s thiophen-2-ylmethylene substituent shares sulfur-mediated electronic effects with the target compound but lacks pyridine’s hydrogen-bonding capability .
However, the shorter methyl linker in the target compound may reduce conformational flexibility compared to ’s cyclohexenylethyl chain . ’s 2-methoxyethyl side chain offers high hydrophilicity, favoring aqueous solubility over membrane permeability .
Bioactivity Hypotheses :
Q & A
Q. What are the recommended synthetic routes for (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Pyrroloquinoxaline Core Formation : Cyclocondensation of substituted quinoxaline precursors with pyrrole derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
Schiff Base Formation : Reaction of the amino group at position 2 of the pyrroloquinoxaline core with pyridine-4-carbaldehyde under mild acidic conditions (e.g., glacial acetic acid) to form the (E)-configured imine .
Thiophene Substituent Introduction : Coupling the intermediate with thiophen-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DCM) .
Key Optimization : Use of sodium borohydride or catalytic hydrogenation to stabilize intermediates and improve yields .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the pyridine, thiophene, and pyrroloquinoxaline moieties. Pay attention to the imine proton (~8.5–9.0 ppm) and thiophene protons (~6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~480–500 g/mol) and detect impurities .
- HPLC-PDA : Reverse-phase chromatography with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock), ethanol, and aqueous buffers (pH 7.4). The pyridine and thiophene groups enhance solubility in polar aprotic solvents .
- Stability : Conduct accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor via HPLC to identify degradation products (e.g., imine hydrolysis or thiophene oxidation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Standardization : Replicate assays (e.g., kinase inhibition or cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific responses .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to divergent results .
- Structural Confirmation : Re-examine stereochemistry (e.g., E/Z isomerism) via X-ray crystallography or NOESY NMR, as configuration impacts binding affinity .
Q. What computational strategies predict binding modes and selectivity of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs. Focus on the pyridine-thiophene pharmacophore .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze hydrogen bonds with catalytic residues (e.g., Asp86 in EGFR) .
- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to optimize activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during imine formation to control stereochemistry .
- Continuous Flow Reactors : Optimize residence time and temperature to minimize racemization during multi-step reactions .
- Purification : Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification to isolate enantiomers .
Q. How do substituents (pyridine, thiophene) influence electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to predict nucleophilic/electrophilic sites. Pyridine acts as an electron-withdrawing group, polarizing the quinoxaline core .
- Electrochemical Studies : Cyclic voltammetry in acetonitrile reveals redox activity (e.g., thiophene oxidation at ~1.2 V vs. Ag/AgCl) .
- Reactivity Screening : Test susceptibility to nucleophilic attack (e.g., with NaBH) or electrophilic substitution (e.g., nitration) to map reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
